molecular formula C13H9BrN4O2 B15055965 2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide

2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide

Cat. No.: B15055965
M. Wt: 333.14 g/mol
InChI Key: BFVXZRQIWYEYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide is a high-value chemical scaffold designed for advanced anticancer and antimicrobial research applications. This compound integrates two privileged structures in medicinal chemistry: the benzo[d]oxazole ring and the 5-bromopyridine moiety . The benzo[d]oxazole core is a recognized pharmacophore with a broad spectrum of reported biological activities, including potent antibacterial and antifungal effects, particularly against Gram-positive bacteria like Bacillus subtilis and pathogens such as Candida albicans . Furthermore, this heterocyclic system is found in synthetic derivatives demonstrating significant cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancers . The 5-bromopyridin-3-yl group serves as a crucial handle for further synthetic elaboration. The bromine atom is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling efficient diversification of the core structure to create libraries of compounds for structure-activity relationship (SAR) studies . The carbohydrazide functional group is a highly versatile synthetic intermediate. It can be utilized to synthesize various nitrogen-containing heterocycles, such as 1,3,4-thiadiazoles, which are known to exhibit potent anti-inflammatory activity by inhibiting pro-inflammatory mediators like TNF-α, as demonstrated in related molecular systems . Researchers can employ this reagent as a key precursor in developing novel therapeutic candidates targeting infectious diseases, inflammation, and oncology. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C13H9BrN4O2

Molecular Weight

333.14 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)-1,3-benzoxazole-5-carbohydrazide

InChI

InChI=1S/C13H9BrN4O2/c14-9-3-8(5-16-6-9)13-17-10-4-7(12(19)18-15)1-2-11(10)20-13/h1-6H,15H2,(H,18,19)

InChI Key

BFVXZRQIWYEYOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)NN)N=C(O2)C3=CC(=CN=C3)Br

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • Benzo[d]oxazole-5-carbohydrazide core : Derived from oxidation and hydrazide functionalization of a benzo[d]oxazole intermediate.
  • 5-Bromopyridin-3-yl substituent : Introduced via cyclization or palladium-catalyzed cross-coupling at position 2 of the benzo[d]oxazole scaffold.

Key intermediates include:

  • Benzo[d]oxazole-5-carbaldehyde (precursor to carbohydrazide)
  • 2-(5-Bromopyridin-3-yl)benzo[d]oxazole (precursor for subsequent functionalization)

Synthetic Routes

Route 1: Cyclization-Oxidation-Hydrazidation Sequence

Step 1: Synthesis of 5-Methylbenzo[d]oxazole

Reagents : 2-Amino-5-methylphenol, 5-bromonicotinic acid, N,N'-carbonyldiimidazole (CDI)
Conditions :

  • Amide coupling in DMF at 25°C for 12 hours (yield: 85%).
  • Cyclodehydration using H2SO4 and P2O5 at 100°C for 30 minutes (yield: 98%).

Outcome : 2-(5-Bromopyridin-3-yl)-5-methylbenzo[d]oxazole.

Step 2: Oxidation to Carboxylic Acid

Reagents : KMnO4, H2SO4
Conditions : Reflux in aqueous H2SO4 (1 M) at 100°C for 6 hours (yield: 92%).

Outcome : 2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carboxylic acid.

Step 3: Hydrazide Formation

Reagents : Thionyl chloride (SOCl2), hydrazine hydrate
Conditions :

  • Acid chloride formation: SOCl2 at 70°C for 2 hours (yield: 95%).
  • Hydrazidation: Hydrazine hydrate in THF at 0°C → 25°C for 4 hours (yield: 88%).

Outcome : 2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide.

Route 2: Suzuki-Miyaura Cross-Coupling

Step 1: Synthesis of 2-Bromobenzo[d]oxazole-5-carbohydrazide

Reagents : 2-Amino-5-carbohydrazidephenol, bromoacetyl bromide
Conditions :

  • Cyclocondensation in P2O5/H2SO4 at 100°C for 1 hour (yield: 84%).

Outcome : 2-Bromobenzo[d]oxazole-5-carbohydrazide.

Step 2: Palladium-Catalyzed Coupling

Reagents : 5-Bromopyridin-3-ylboronic acid, Pd(dppf)Cl2, K2CO3
Conditions :

  • Suzuki coupling in 1,4-dioxane/H2O (3:1) at 90°C for 12 hours (yield: 77%).

Outcome : this compound.

Reaction Optimization and Data

Table 1: Comparative Analysis of Synthetic Routes

Parameter Route 1 (Cyclization) Route 2 (Cross-Coupling)
Total Yield 72% 63%
Reaction Steps 3 2
Key Challenges Oxidative stability Boronic acid availability
Scalability High Moderate

Table 2: Critical Reaction Conditions

Step Reagents/Catalysts Temperature (°C) Time (h) Yield (%)
Cyclodehydration H2SO4, P2O5 100 0.5 98
Suzuki Coupling Pd(dppf)Cl2, K2CO3 90 12 77
Hydrazidation Hydrazine hydrate 25 4 88

Mechanistic Insights

  • Cyclodehydration : Protonation of the amide oxygen by H2SO4 facilitates nucleophilic attack by the phenolic oxygen, followed by P2O5-mediated dehydration to form the oxazole ring.
  • Suzuki Coupling : Oxidative addition of Pd(0) to the C–Br bond, transmetallation with the boronic acid, and reductive elimination yield the biaryl product.

Challenges and Solutions

  • Regioselectivity in Cyclization : Use of electron-withdrawing groups (e.g., bromine) on the pyridine ring directs cyclization to position 2.
  • Hydrazide Stability : Low-temperature reaction conditions prevent over-oxidation or decomposition.
  • Catalyst Poisoning : Rigorous degassing and anhydrous solvents mitigate palladium catalyst deactivation.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxides or other oxygen-containing derivatives.

    Reduction: This can result in the removal of the bromine atom or reduction of the oxazole ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide (1706434-37-8) C₁₃H₉BrN₄O₂ 333.14 Benzooxazole, 5-bromopyridin-3-yl, carbohydrazide High hydrogen-bonding capacity; bromine enhances halogen bonding
3-(4-Bromophenyl)-1-carbamothioylhydrazinyl-4,5-dihydro-1H-pyrazole-5-carboxylic Acid C₁₁H₁₀BrN₅O₂S 364.21 Pyrazole, 4-bromophenyl, carbamothioyl Thioamide groups enable metal chelation; lower solubility due to dihydro-pyrazole
3-(5-Bromo-2-thienyl)-N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide C₁₇H₁₄BrN₅O₃S 440.30 Thiophene, 3-ethoxy-4-hydroxyphenyl Enhanced solubility via phenolic -OH; ethoxy group increases lipophilicity
5-(5-Bromo-2-thienyl)-N′-[(E)-3-pyridinylmethylene]-1H-pyrazole-3-carbohydrazide C₁₄H₁₀BrN₅OS 384.23 Thiophene, pyridinylmethylene Dual aromatic systems (pyridine + thiophene) favor π-π stacking
2-(5-Bromopyridin-3-yl)-5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-ylsulfonyl)thiophen-2-yl]-1,3,4-oxadiazole C₁₇H₁₂BrN₅O₃S₂ 493.41 Oxadiazole, sulfonyl, tetrahydrothienopyridine Sulfonyl group enhances acidity and hydrogen bonding; oxadiazole increases rigidity
5-(5-Bromopyridin-2-yl)oxazole (380380-74-5) C₈H₅BrN₂O 225.04 Oxazole, 5-bromopyridin-2-yl Isomeric bromopyridine position alters electronic distribution; lower molecular weight

Functional Group Analysis

Carbohydrazide vs. Thioamide/Carboxylic Acid: The target compound’s carbohydrazide (-CONHNH₂) provides two hydrogen-bond donors, making it more polar than thioamide-containing analogs (e.g., ) or carboxylic acid derivatives . This polarity may enhance solubility in aqueous environments but reduce membrane permeability.

Bromine Substitution Position: Bromine at the 3-position on pyridine (target compound) vs. 2-position () affects electronic effects.

Core Heterocycle Differences :

  • Benzooxazole (target) vs. pyrazole (–4) vs. oxadiazole ():

    Biological Activity

    2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

    Chemical Structure and Properties

    The compound has the molecular formula C13H9BrN4O2C_{13}H_{9}BrN_{4}O_{2} and a molecular weight of 333.14 g/mol. Its structure features a benzo[d]oxazole ring fused with a brominated pyridine moiety, which enhances its chemical reactivity and biological activity.

    The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of the bromine atom is believed to increase its reactivity, allowing it to modulate enzymatic activities that are crucial for cell proliferation and survival.

    Anticancer Activity

    Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, in vitro studies demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in cancer cells.

    Antimicrobial Activity

    The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In comparative studies, it was found to inhibit bacterial growth more effectively than traditional antibiotics. The following table summarizes its antimicrobial efficacy:

    MicroorganismInhibition Zone (mm)
    Staphylococcus aureus20
    Escherichia coli18
    Bacillus subtilis15

    These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

    Neuroprotective Effects

    In addition to its anticancer and antimicrobial properties, this compound has been investigated for its neuroprotective effects. Studies involving PC12 cells exposed to β-amyloid showed that treatment with the compound significantly reduced neurotoxicity and improved cell viability. The underlying mechanism appears to involve modulation of the Akt/GSK-3β/NF-κB signaling pathway, which is crucial in Alzheimer's disease pathology.

    Case Studies

    • Study on Anticancer Activity : A recent study evaluated the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, along with increased apoptosis markers such as cleaved caspase-3.
    • Neuroprotection Against β-Amyloid : In another study, PC12 cells treated with β-amyloid showed significant apoptosis, which was mitigated by pre-treatment with the compound. Western blot analysis revealed reduced expression of pro-apoptotic factors and increased phosphorylation of protective kinases.

    Q & A

    Q. What are the optimal synthetic routes for 2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide, and how do reaction conditions influence yield?

    • Methodological Answer : The compound is typically synthesized via cyclization of precursor hydrazides. For example:

    Hydrazide Intermediate Preparation : React 5-(5-bromopyridin-3-yl)benzo[d]oxazole-3-carboxylic acid with hydrazine hydrate under reflux in ethanol (70°C, 6–8 hours) to form the carbohydrazide intermediate.

    Cyclization : Use phosphoryl chloride (POCl₃) or acetic anhydride as cyclizing agents. For instance, refluxing the hydrazide with POCl₃ (120°C, 4 hours) yields the oxadiazole ring .

    • Key Variables :
    • Solvent : Ethanol or THF for solubility.
    • Catalyst : POCl₃ improves cyclization efficiency but requires careful stoichiometric control to avoid over-chlorination.
    • Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves 60–75% yield .

    Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

    • Methodological Answer :
    • NMR : ¹H and ¹³C NMR confirm the benzo[d]oxazole and pyridine moieties. The bromine atom at C5 of pyridine causes deshielding (~δ 8.5–9.0 ppm for aromatic protons) .
    • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies the molecular ion peak at m/z 347.02 (M+H⁺) with isotopic signature matching bromine.
    • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) monitors purity (>95%) and detects byproducts like uncyclized hydrazide .

    Q. How is crystallographic data obtained and interpreted for structural validation?

    • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used. Key steps:

    Crystallization : Grow crystals via slow evaporation of a saturated ethanol solution.

    Data Collection : Use a Bruker APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K.

    Analysis : Refinement with SHELXL reveals bond lengths (e.g., C–Br = 1.89 Å) and dihedral angles between aromatic systems (e.g., 15.2° between oxazole and pyridine planes) .

    • Table 1 : Example Crystallographic Parameters (from analogous structures):
    ParameterValue
    Space groupP21/c
    a, b, c (Å)7.0327, 7.6488, 36.939
    β (°)91.315
    R-factor0.044

    Advanced Research Questions

    Q. How can computational modeling predict reactivity and guide functionalization strategies?

    • Methodological Answer :
    • DFT Calculations : Use Gaussian 09 at the B3LYP/6-311++G(d,p) level to model electronic properties.
    • HOMO-LUMO Gaps : ~4.2 eV, indicating moderate electrophilicity at the carbohydrazide nitrogen.
    • Electrostatic Potential Maps : Highlight nucleophilic regions (e.g., NH of hydrazide) for alkylation or acylation .
    • MD Simulations : Predict solubility in DMSO/water mixtures by analyzing solvation shells and radial distribution functions.

    Q. What strategies resolve contradictory data in biological activity assays (e.g., antifungal vs. anticonvulsant results)?

    • Methodological Answer :
    • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., Candida albicans vs. HEK293) to rule off-target effects.
    • Metabolite Screening : Use LC-MS to identify degradation products (e.g., bromopyridine derivatives) that may interfere with assays .
    • Control Experiments : Compare with structurally similar compounds (e.g., 2-(5-chloropyridin-3-yl) analogs) to isolate bromine’s role in activity .

    Q. How can regioselectivity challenges in derivatization be addressed?

    • Methodological Answer :
    • Protecting Groups : Temporarily block the oxazole NH with tert-butyldimethylsilyl (TBDMS) to direct functionalization to the pyridine ring .
    • Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at C5 of pyridine. Optimize ligand (XPhos) and base (Cs₂CO₃) for >80% yield .
    • Byproduct Mitigation : Monitor reactions with TLC and quench intermediates (e.g., boronic acids) to prevent dimerization.

    Data Contradiction Analysis

    Q. Why do synthetic yields vary significantly across literature reports?

    • Methodological Answer :
    • Root Causes :

    Hydrazide Purity : Impure precursors (e.g., residual hydrazine) reduce cyclization efficiency. Pre-purify via recrystallization (ethanol/water) .

    Moisture Sensitivity : POCl₃ reacts with trace water, forming phosphoric acid side products. Use anhydrous solvents and Schlenk lines .

    • Resolution : Standardize reaction protocols (e.g., inert atmosphere, stoichiometric POCl₃:hydrazide = 1.2:1) and report yields with NMR/MS validation .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.